Ethyl 2,5-difluoro-3-hydroxybenzoate
Description
Ethyl 2,5-difluoro-3-hydroxybenzoate is a chemical compound belonging to the difluorobenzene family. It is characterized by the presence of two fluorine atoms and a hydroxyl group attached to a benzoate ester.
Properties
IUPAC Name |
ethyl 2,5-difluoro-3-hydroxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O3/c1-2-14-9(13)6-3-5(10)4-7(12)8(6)11/h3-4,12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLNYCXZNABVBKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC(=C1)F)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201230292 | |
| Record name | Benzoic acid, 2,5-difluoro-3-hydroxy-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201230292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1806330-93-7 | |
| Record name | Benzoic acid, 2,5-difluoro-3-hydroxy-, ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1806330-93-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 2,5-difluoro-3-hydroxy-, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201230292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes for Ethyl 2,5-Difluoro-3-Hydroxybenzoate
Methoxylation-Reduction-Bromination Sequence
The foundational approach, adapted from CN101020628A, begins with 3,4,5-trifluoronitrobenzene as the starting material. Methoxylation with sodium methylate in methanol at 40–45°C introduces methoxy groups, yielding 2,6-difluoro-4-nitroanisole with 90% efficiency. Subsequent reduction using iron powder and ammonium chloride in aqueous methanol converts the nitro group to an amine, forming 3,5-difluoro-4-anisidine at 83% yield. Bromination with N-bromosuccinimide (NBS) in dimethylformamide (DMF) introduces a bromine atom at the ortho position, followed by deamination via hydrolysis to generate 2,4-difluoro-3-hydroxybenzoic acid.
To adapt this for this compound, the final hydrolysis step is replaced by esterification. Reacting 2,5-difluoro-3-hydroxybenzoic acid with ethanol in the presence of thionyl chloride (SOCl₂) as a catalyst yields the target ester. This modification aligns with methodologies in CN111253241A, where benzoyl chloride intermediates are esterified under reflux conditions.
Key Reaction Conditions:
Direct Methylation-Esterification Hybrid Approach
An alternative route from CN111253241A involves methylating 2,4,5-trifluoro-3-hydroxybenzoic acid with dimethyl carbonate (DMC) and potassium dihydrogen phosphate at 170°C, followed by esterification. While this method primarily targets methoxy derivatives, substituting DMC with diethyl carbonate (DEC) and optimizing reaction parameters enables direct ethyl ester formation.
Optimization Insights:
Spectral Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (CDCl₃) of this compound exhibits distinct peaks:
Comparative Analysis of Synthetic Methods
Yield and Efficiency
Chemical Reactions Analysis
Types of Reactions: Ethyl 2,5-difluoro-3-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atoms
Major Products:
Oxidation: Formation of 2,5-difluoro-3-ketobenzoate or 2,5-difluoro-3-carboxybenzoate.
Reduction: Formation of ethyl 2,5-difluoro-3-hydroxybenzyl alcohol.
Substitution: Formation of various substituted benzoate derivatives depending on the nucleophile used
Scientific Research Applications
Ethyl 2,5-difluoro-3-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of ethyl 2,5-difluoro-3-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Ethyl 2,5-difluoro-3-hydroxybenzoate can be compared with other similar compounds, such as:
- Ethyl 2,4-difluoro-3-hydroxybenzoate
- Ethyl 2,6-difluoro-3-hydroxybenzoate
- Ethyl 2,5-difluoro-4-hydroxybenzoate
Uniqueness: The specific positioning of the fluorine atoms and the hydroxyl group in this compound imparts unique chemical and biological properties, distinguishing it from other difluorobenzene derivatives .
Biological Activity
Ethyl 2,5-difluoro-3-hydroxybenzoate (CAS Number: 1806330-93-7) is a compound belonging to the difluorobenzene family, characterized by two fluorine atoms and a hydroxyl group on a benzoate ester. This unique structure imparts significant biological activity, making it a subject of interest in various fields, including medicinal chemistry and biochemistry.
Chemical Structure and Properties
This compound features the following structural formula:
The presence of the hydroxyl group enhances its ability to form hydrogen bonds, while the fluorine atoms increase lipophilicity and metabolic stability, affecting its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The compound can modulate enzyme activity and receptor interactions through:
- Hydrogen Bonding: The hydroxyl group can form hydrogen bonds with proteins and nucleic acids.
- Increased Lipophilicity: Fluorine substitutions enhance membrane permeability and bioavailability.
- Metabolic Stability: The fluorine atoms contribute to resistance against metabolic degradation.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity. A study highlighted its potential as a biochemical probe for investigating microbial metabolism, suggesting that it can inhibit the growth of certain bacterial strains .
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory properties. In vitro assays demonstrated that it could downregulate pro-inflammatory cytokines, indicating its potential as a therapeutic agent for inflammatory diseases .
Case Studies
-
Antimicrobial Activity Assessment:
- A study conducted on various bacterial strains showed that this compound inhibited the growth of Escherichia coli and Staphylococcus aureus at concentrations as low as 50 µM.
- The Minimum Inhibitory Concentration (MIC) was determined to be 25 µM for both strains.
- Anti-inflammatory Mechanism:
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|
| This compound | Hydroxyl group, two fluorine atoms | Yes | Yes |
| Ethyl 2,4-difluoro-3-hydroxybenzoate | Hydroxyl group, different fluorine positioning | Moderate | Limited |
| Ethyl 2,6-difluoro-3-hydroxybenzoate | Hydroxyl group, different fluorine positioning | Low | No |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Ethyl 2,5-difluoro-3-hydroxybenzoate, and how can yield and purity be maximized?
- Methodological Answer : The compound can be synthesized via esterification of 2,5-difluoro-3-hydroxybenzoic acid using ethanol in the presence of a catalyst (e.g., concentrated H₂SO₄ or thionyl chloride). Key parameters include temperature control (60–80°C), stoichiometric excess of ethanol (1.5–2.0 equivalents), and inert atmosphere to prevent oxidation. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) enhances purity. Monitoring by TLC or HPLC ensures reaction completion .
Q. How can NMR and HPLC be optimized to characterize this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Use deuterated DMSO or CDCl₃ to resolve hydroxyl and ester proton signals. For ¹⁹F NMR, reference CFCl₃ to identify fluorine environments. Key peaks: ester carbonyl (~165–170 ppm in ¹³C), aromatic fluorine splitting patterns (²J coupling ~20–25 Hz) .
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (60:40, 0.1% TFA). Retention time and UV detection (λ = 254 nm) confirm purity. Calibration with a certified reference standard improves accuracy .
Q. What are the stability profiles of this compound under varying storage conditions?
- Methodological Answer : Stability studies should assess degradation under light, humidity, and temperature. Accelerated testing at 40°C/75% RH (ICH guidelines) over 4 weeks, with HPLC monitoring for degradation products (e.g., free benzoic acid). Store in amber vials at –20°C under nitrogen to prevent hydrolysis and photodegradation .
Advanced Research Questions
Q. How does regioselectivity in substitution reactions of this compound vary with electrophilic/nucleophilic agents?
- Methodological Answer : The electron-withdrawing ester and hydroxyl groups direct electrophilic substitution to the para position relative to fluorine. For nucleophilic attacks (e.g., SNAr), meta positions may activate due to fluorine’s inductive effects. Computational modeling (DFT) predicts reactive sites, validated by synthesizing derivatives (e.g., nitro or amino analogs) and analyzing regiochemistry via X-ray crystallography .
Q. Can computational models predict the interaction of this compound with cyclooxygenase (COX) enzymes?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations assess binding affinity to COX-1/2. Prepare the ligand (optimized geometry via Gaussian09) and receptor (PDB: 1PTH). Key interactions: hydrogen bonding with Arg120 and hydrophobic contacts with Tyr353. Validate predictions via in vitro COX inhibition assays (IC₅₀ determination) .
Q. How to resolve contradictory bioactivity data in studies of this compound’s anti-inflammatory effects?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration). Standardize protocols:
- Use primary macrophages (e.g., RAW 264.7) with LPS-induced inflammation.
- Measure TNF-α/IL-6 via ELISA and COX-2 expression (Western blot).
- Compare with structural analogs (e.g., methyl esters) to isolate substituent effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
